molecular formula C12H14ClNO B1585750 4-(4-Chlorobenzoyl)Piperidine CAS No. 53220-41-0

4-(4-Chlorobenzoyl)Piperidine

Cat. No. B1585750
CAS RN: 53220-41-0
M. Wt: 223.7 g/mol
InChI Key: IYGWDOXHCPQXKN-UHFFFAOYSA-N
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Description



  • 4-(4-Chlorobenzoyl)Piperidine is a chemical compound with the molecular formula C12H14ClNO . It is a pungent constituent with remarkable pharmacological properties.

  • It is used as a pharmaceutical intermediate and has been studied for various biological activities.





  • Synthesis Analysis



    • The synthesis of 4-(4-Chlorobenzoyl)Piperidine can be achieved through various methods, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings.





  • Molecular Structure Analysis



    • The compound has the IUPAC name (4-chlorophenyl)(4-piperidinyl)methanone .

    • Its molecular weight is 223.7 g/mol .

    • The SMILES string representation is Clc1ccc(cc1)C(=O)C2CCNCC2 .





  • Chemical Reactions Analysis



    • The compound’s chemical reactions and reactivity depend on its functional groups and substituents.

    • It can participate in various reactions, including nucleophilic substitutions, acylations, and more.





  • Physical And Chemical Properties Analysis



    • Empirical Formula : C12H14ClNO

    • Purity : 95%

    • Country of Origin : CN




  • Scientific Research Applications

    Crystal Structure and Molecular Studies

    • Crystal and Molecular Structure Analysis : 4-Piperidinecarboxylic acid hydrochloride, a related compound to 4-(4-Chlorobenzoyl)Piperidine, has been characterized using single-crystal X-ray diffraction and other methods, demonstrating its orthorhombic crystal structure and hydrogen bonding characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).
    • Dynamic NMR Studies : Dynamic NMR spectroscopy has been utilized to investigate the barrier of C–N rotation in N-(4-chlorobenzoyl) piperidine, providing insights into the rotational barriers and solvent effects on these compounds (Tafazzoli et al., 2008).

    Chemical Synthesis and Catalysis

    • Synthesis of Piperidine Derivatives : Research has explored the synthesis of various piperidine derivatives, including those with 4-(4-Chlorobenzoyl)Piperidine structures, for potential use in medicinal chemistry (Sugimoto et al., 1990).
    • Catalytic Applications : Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been prepared and tested as novel catalysts in the synthesis of certain organic compounds, showcasing the utility of piperidine derivatives in catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

    Medicinal Chemistry and Drug Development

    • Development of Antisecretory Agents : Studies on piperidine derivatives have led to the development of gastric antisecretory drugs with reduced anticholinergic activity, demonstrating the medicinal applications of these compounds (Scott et al., 1983).
    • Antimycobacterial Agents : Atom economic synthesis of spiro-piperidin-4-ones, related to the piperidine structure, has shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Kumar et al., 2008).

    Corrosion Inhibition and Material Science

    • Corrosion Inhibition : Piperidine derivatives have been studied for their efficacy as corrosion inhibitors for metals like iron, showing promise in material science applications (Kaya et al., 2016).

    Safety And Hazards



    • The compound is considered hazardous, with risks related to skin irritation, eye damage, and respiratory irritation.

    • Safety precautions include proper handling, protective equipment, and avoiding ingestion or inhalation.




  • Future Directions



    • Researchers should explore its potential applications, optimize synthesis methods, and investigate its biological activities.

    • Further studies are needed to understand its toxicity, pharmacokinetics, and potential therapeutic uses.




    Remember that this analysis is based on available information, and further research may provide additional insights. 🌟


    properties

    IUPAC Name

    (4-chlorophenyl)-piperidin-4-ylmethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H14ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IYGWDOXHCPQXKN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNCCC1C(=O)C2=CC=C(C=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H14ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00380379
    Record name 4-(4-Chlorobenzoyl)Piperidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00380379
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    223.70 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(4-Chlorobenzoyl)Piperidine

    CAS RN

    53220-41-0
    Record name 4-(4-Chlorobenzoyl)Piperidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00380379
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    7
    Citations
    C Granchi, F Rizzolio, S Palazzolo… - Journal of Medicinal …, 2016 - ACS Publications
    Monoacylglycerol lipase (MAGL) inhibitors are considered potential therapeutic agents for a variety of pathological conditions, including several types of cancer. Many MAGL inhibitors …
    Number of citations: 43 pubs.acs.org
    JJ Caldwell, TG Davies, A Donald… - Journal of medicinal …, 2008 - ACS Publications
    Fragment-based screening identified 7-azaindole as a protein kinase B inhibitor scaffold. Fragment elaboration using iterative crystallography of inhibitor−PKA−PKB chimera complexes …
    Number of citations: 104 pubs.acs.org
    C Granchi, M Lapillo, S Glasmacher… - Journal of medicinal …, 2019 - ACS Publications
    Monoacylglycerol lipase (MAGL) is the enzyme degrading the endocannabinoid 2-arachidonoylglycerol, and it is involved in several physiological and pathological processes. The …
    Number of citations: 42 pubs.acs.org
    T Tuccinardi, C Granchi, F Rizzolio, I Caligiuri… - Bioorganic & medicinal …, 2014 - Elsevier
    Monoacylglycerol lipase is a serine hydrolase that play a major role in the degradation of 2-arachidonoylglycerol, an endocannabinoid neurotransmitter implicated in several …
    Number of citations: 53 www.sciencedirect.com
    T Storz, P Dittmar, D Grimler, M Testa… - … process research & …, 2006 - ACS Publications
    The first selective and high-yielding N-acylation of an α,β-diaminoalcohol is reported, as well as the first use as N-acylation agent of a S-mercaptobenzothiazolyl thioester of an α,β-…
    Number of citations: 5 pubs.acs.org
    S Jaiswal, SR Ayyannan - ChemMedChem, 2021 - Wiley Online Library
    Recently fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibitors have been in the limelight due to their anticancer potential. Both FAAH and MAGL are the …
    C Granchi, F Rizzolio, I Caligiuri, M Macchia… - Rational Drug Design …, 2018 - Springer
    Hit identification and hit-to-lead optimization are key steps of the early drug discovery program. Starting from the X-ray crystal structure of the human monoacylglycerol lipase (hMAGL), …
    Number of citations: 3 link.springer.com

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